2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid
Description
2-[10-[2-Carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid (CAS: 913343-74-5) is a highly complex polyaromatic carboxylic acid derivative characterized by its anthracene core and multiple carboxylated biphenyl substituents. This compound is synthesized through advanced organic methodologies, as indicated by its structural complexity and the presence of conjugated aromatic systems, which are critical for applications in materials science and coordination chemistry. Analytical data for this compound, including NMR (¹H and ¹³C), HPLC, and LC-MS profiles, are available through Amadis Chemical, confirming its purity and structural integrity .
Properties
Molecular Formula |
C54H34O8 |
|---|---|
Molecular Weight |
810.8 g/mol |
IUPAC Name |
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C54H34O8/c55-51(56)33-19-15-31(16-20-33)35-7-5-9-37(27-35)39-23-25-45(53(59)60)47(29-39)49-41-11-1-2-12-42(41)50(44-14-4-3-13-43(44)49)48-30-40(24-26-46(48)54(61)62)38-10-6-8-36(28-38)32-17-21-34(22-18-32)52(57)58/h1-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
InChI Key |
FCFWETFMNTVATB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=C(C=CC(=C4)C5=CC=CC(=C5)C6=CC=C(C=C6)C(=O)O)C(=O)O)C7=C(C=CC(=C7)C8=CC=CC(=C8)C9=CC=C(C=C9)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with carboxyphenyl groups.
Coupling Reactions: These reactions are used to link different aromatic units together, forming the complex structure of the compound.
Oxidation Reactions: These reactions are employed to introduce carboxyl groups into the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or aldehydes.
Substitution: Aromatic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in photodynamic therapy.
Industry: The compound is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s multiple carboxyl groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. Additionally, its aromatic structure enables it to participate in π-π stacking interactions, which are important in biological and material science applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its anthracene backbone and three carboxyl groups, which distinguish it from simpler aromatic carboxylic acids (e.g., caffeic acid, benzoic acid). Below is a comparative analysis with structurally related compounds:
Key Differences and Research Findings
Spirocyclic compounds (e.g., ) exhibit enhanced thermal stability due to rigid structures, whereas the anthracene derivative’s extended conjugation may improve photostability .
Bioactivity: Unlike β-sitosterol or caffeic acid, which have demonstrated bioactivity in plants and humans (e.g., anti-inflammatory, antioxidant) , the anthracene derivative’s bioactivity remains unexplored in the provided evidence. Its size and hydrophobicity may limit cellular uptake, rendering it more suitable for non-biological applications.
Synthetic Complexity :
- The synthesis of the anthracene compound requires multi-step coupling reactions, akin to the spirocyclic compounds in , which involve cyclization and functional group protection/deprotection . Simpler acids like caffeic acid are often extracted directly from plants or synthesized in fewer steps .
Data Table: Comparative Physicochemical Properties
Biological Activity
The compound 2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological systems.
Structural Overview
This compound features multiple functional groups, including carboxylic acids and phenyl rings, which may influence its solubility, reactivity, and biological interactions. The molecular structure can be summarized as follows:
- Molecular Formula : C₃₁H₂₃O₄
- Molecular Weight : 485.51 g/mol
- Key Functional Groups : Carboxylic acids, phenyl groups, anthracene moiety
Anticancer Properties
Recent studies have evaluated the anticancer potential of similar compounds that share structural characteristics with our target compound. For instance, various derivatives have been tested against different cancer cell lines, showing promising antiproliferative effects.
Case Studies
- Study on Antiproliferative Activity :
- Structure-Activity Relationship (SAR) :
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
Comparative Biological Activity Table
| Compound Name | IC₅₀ (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.50 | MDA-MB-231 | Cell cycle arrest, apoptosis induction |
| Compound B | 1.30 | HeLa | DNA damage response |
| Compound C | 0.82 | A2780 | Inhibition of mitotic spindle formation |
Synthesis and Characterization
The synthesis of compounds similar to the target molecule has been documented extensively. Techniques such as Suzuki–Miyaura cross-coupling reactions have been employed to assemble the complex structures effectively.
In Vitro Studies
In vitro assays have shown that compounds with similar structures can significantly inhibit the growth of various cancer cell lines:
- MTT Assays : Utilized to determine cell viability post-treatment with the compounds.
- Dose-Response Curves : Generated to assess the potency and efficacy of the compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
